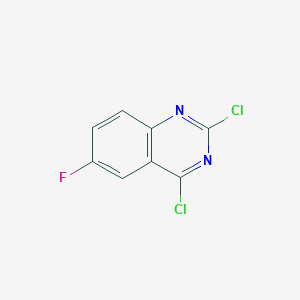

2,4-Dichloro-6-fluoroquinazoline

説明

Historical Context of Quinazoline (B50416) Research

The journey into quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid with cyanogen. arabjchem.orgnih.gov The parent quinazoline molecule, however, was prepared years later by Bischler and Lang via the decarboxylation of a 2-carboxy derivative. arabjchem.org A more effective synthesis method was subsequently developed by Gabriel in 1903. wikipedia.orgarabjchem.org The name "quinazoline" was officially proposed by Widdege, distinguishing it from its isomers like quinoxaline (B1680401) and cinnoline. arabjchem.orgresearchgate.net

Importance of Halogenated Quinazoline Scaffolds in Academic Endeavors

Halogenated quinazoline scaffolds are of paramount importance in academic and industrial research, primarily serving as versatile intermediates for the synthesis of a wide array of functionalized quinazoline derivatives. clockss.orgopenmedicinalchemistryjournal.com The presence of halogen atoms, such as chlorine and fluorine, on the quinazoline ring system significantly influences the molecule's electronic properties and reactivity. cymitquimica.com

These halogen substituents act as excellent leaving groups, providing reactive sites for nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the strategic introduction of various functional groups at specific positions on the quinazoline core, which is a crucial step in developing compounds with desired biological activities. nih.gov Furthermore, fluorine substitution can be particularly advantageous, as it can enhance metabolic stability and binding affinity to biological targets. researchgate.net Structure-activity relationship studies have often shown that the presence of a halogen atom at certain positions can improve the pharmacological profile of the resulting compounds. nih.gov

Specific Academic Relevance of 2,4-Dichloro-6-fluoroquinazoline within Heterocyclic Chemistry

Within the family of halogenated quinazolines, this compound stands out as a particularly valuable building block in heterocyclic chemistry. Its academic relevance stems from the differential reactivity of its two chlorine atoms at positions C2 and C4. This feature allows for selective and sequential substitution reactions, enabling chemists to construct complex molecular architectures with a high degree of control.

The compound serves as a key precursor for the synthesis of various substituted quinazolines. nih.gov For instance, it has been utilized in the creation of novel A2A adenosine (B11128) receptor antagonists, which are of interest for their potential therapeutic applications. mdpi.com The fluorine atom at the 6-position further modulates the electronic nature of the ring, influencing not only its reactivity but also the properties of the final products. cymitquimica.com The ability to use this compound in diverse chemical transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions, makes it a cornerstone intermediate for academic research focused on discovering new bioactive molecules. cymitquimica.comambeed.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134517-57-0 | cymitquimica.com |

| Molecular Formula | C₈H₃Cl₂FN₂ | cymitquimica.comnih.gov |

| Molecular Weight | 217.03 g/mol | nih.gov |

| Appearance | White to yellow solid | clockss.orgmdpi.com |

| Melting Point | 135.7–137.2 °C | clockss.org |

| Melting Point | 136–137 °C | mdpi.com |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Source(s) |

| ¹H NMR | CDCl₃ | 8.03 (dd, J = 9.2, 4.8 Hz, 1H), 7.87 (dd, J = 8.0, 2.8 Hz, 1H), 7.79–7.70 (m, 1H) | clockss.org |

| ¹H NMR | DMSO-d₆ | 8.08 (m, 2H), 8.15 (m, 1H) | mdpi.com |

| ¹³C NMR | CDCl₃ | 163.0 (d, J = 6 Hz), 161.1 (d, J = 252 Hz), 154.5 (d, J = 3 Hz), 149.2 (s), 130.7 (d, J = 9 Hz), 126.4 (d, J = 26 Hz), 123.1 (d, J = 10 Hz), 109.7 (d, J = 24 Hz) | clockss.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPYLGGGYDUVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586541 | |

| Record name | 2,4-Dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-57-0 | |

| Record name | 2,4-Dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 6 Fluoroquinazoline

De Novo Synthesis Strategies

De novo synthesis provides a robust and common framework for constructing the 2,4-dichloro-6-fluoroquinazoline molecule. This approach typically involves the initial formation of a quinazolinedione ring system, which is subsequently chlorinated.

Preparation from Anthranilic Acid Derivatives

The most prevalent synthetic route commences with derivatives of anthranilic acid, specifically 5-fluoroanthranilic acid, to introduce the desired fluorine substituent at the 6-position of the quinazoline (B50416) core.

The initial step involves the cyclization of an anthranilic acid derivative to form the corresponding quinazoline-2,4(1H,3H)-dione. A common method is the reaction of 5-fluoroanthranilic acid with urea (B33335) or a cyanate (B1221674) salt, such as potassium cyanate, in an aqueous solution. google.com This reaction proceeds by heating, leading to the formation of the stable heterocyclic core of 6-fluoroquinazoline-2,4(1H,3H)-dione. The reaction is typically carried out under basic conditions to facilitate the cyclization process. google.com

Table 1: Cyclization Reaction for 6-fluoroquinazoline-2,4(1H,3H)-dione

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|

The subsequent and crucial step is the conversion of the hydroxyl groups of the 6-fluoroquinazoline-2,4(1H,3H)-dione to chloro groups. This is a dehydroxy-chlorination reaction, effectively an aromatization, that yields the target this compound. The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov

The reaction involves heating a suspension of the quinazolinedione in excess POCl₃. chemicalbook.com To accelerate the reaction and improve yields, a tertiary amine base like N,N-dimethylaniline is often added. chemicalbook.com The base acts as a catalyst in the chlorination process. The reaction is typically run at reflux temperatures for several hours until the starting material is fully consumed. chemicalbook.comgoogle.com Upon completion, the reaction mixture is carefully poured onto ice to quench the excess POCl₃, causing the product to precipitate out of the aqueous solution. chemicalbook.com

The reaction mechanism occurs in two main stages: an initial phosphorylation of the dione (B5365651) intermediate, followed by nucleophilic substitution by chloride ions to form the final product. nih.gov

Table 2: Chlorination of 6-fluoroquinazoline-2,4(1H,3H)-dione

| Starting Material | Reagents | Catalyst/Base | Conditions | Product |

|---|

Direct Cyclization Approaches

Alternative strategies aim to construct the dichloroquinazoline ring system more directly, potentially reducing the number of synthetic steps.

Syntheses starting from 2-amino-5-fluorobenzonitrile (B1271947) (5-fluoroanthranilonitrile) offer a different pathway. This approach involves the cyclization of the anthranilonitrile with a one-carbon synthon that can provide the C2 and C4 atoms of the quinazoline ring, already in the correct oxidation state or as a precursor to the chloro groups. While specific examples for the 6-fluoro derivative are less common in readily available literature, analogous syntheses of dichloroquinazolines utilize reagents like phosgene (B1210022) or its equivalents for the cyclization step.

One-pot syntheses are highly efficient as they reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single vessel without isolating intermediates. For the synthesis of related dichloroquinoline and quinazoline systems, one-pot methods have been developed that involve the condensation of an aromatic amine with a suitable three-carbon precursor, such as malonic acid, in the presence of excess phosphorus oxychloride. ijcce.ac.irasianpubs.orgresearchgate.net In such a protocol, the POCl₃ serves as both a condensing agent and the chlorinating agent. asianpubs.org This approach could theoretically be adapted for this compound by using 5-fluoroanthranilic acid as the starting aromatic amine.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 5-Fluoroanthranilic acid |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione |

| Phosphorus Oxychloride |

| N,N-Dimethylaniline |

| Potassium Cyanate |

| 2-Amino-5-fluorobenzonitrile |

| Malonic Acid |

Synthetic Optimization and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazoline derivatives. This involves the use of eco-friendly solvents, development of catalytic systems, and optimization of reaction conditions to reduce waste and energy consumption.

The pursuit of environmentally benign synthetic methods has led to explorations of aqueous media for reactions that traditionally use volatile organic solvents. While the final chlorination step to produce this compound typically requires harsh, non-aqueous reagents like phosphorus oxychloride (POCl₃), the synthesis of its precursors can be conducted under greener conditions.

For instance, a key step in forming the core quinazoline structure involves the reaction of an appropriate anthranilic acid derivative with a cyanate. This initial cyclization can be effectively performed in water. google.comnih.gov The process generally involves reacting the 2-amino-fluorobenzoic acid with sodium or potassium cyanate in an aqueous solution. google.comnih.gov This step avoids the use of hazardous organic solvents and aligns with green chemistry ideals. However, the subsequent conversion of the resulting fluoroquinazoline-2,4-dione to the target this compound necessitates anhydrous conditions, representing a significant challenge in developing a fully aqueous, eco-efficient process. Research into related heterocyclic systems has shown the potential of using ionic liquids, sometimes in combination with water, to facilitate cyclocondensation reactions without the need for additional catalysts, offering a pathway for future innovation in quinazoline synthesis. rsc.org

The conventional synthesis of this compound from its dione precursor is a chlorination reaction that relies on stoichiometric reagents rather than catalytic systems. The reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. nih.gov However, a tertiary amine base, such as N,N-dimethylaniline, N,N-diethylaniline, or N,N-dimethylformamide (DMF), is crucial for the reaction to proceed efficiently. nih.govchemicalbook.comgoogle.com While not a catalyst in the classical sense, this base plays a critical role in activating the dione substrate and facilitating the chlorination process. The use of DMF is sometimes favored as a less toxic alternative to other amine bases. google.com

While direct catalytic methods for this specific chlorination are not widely reported, the broader field of heterocyclic chemistry utilizes advanced catalytic systems for related transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to synthesize substituted triazines, demonstrating the potential for developing novel catalytic routes for chlorinated heterocycles. google.com Such advancements could pave the way for future research into more efficient and selective catalytic syntheses of this compound.

In academic research, significant effort is dedicated to optimizing reaction conditions to maximize product yield and ensure the process is scalable for further studies. The synthesis of 2,4-dichloro-fluoroquinazoline derivatives is well-documented, with high yields reported. The key variables optimized include the choice of base, reaction temperature, and duration.

The typical procedure involves refluxing the fluoroquinazoline-2,4-dione precursor in an excess of phosphorus oxychloride with an amine base. nih.govchemicalbook.com For the synthesis of the closely related 2,4-dichloro-7-fluoroquinazoline, refluxing the dione with POCl₃ and N,N-diethylaniline overnight resulted in a 94% yield after purification. nih.gov This particular synthesis was successfully performed on a large scale, starting with 150 grams of the dione precursor, demonstrating its scalability. nih.gov Similarly, the synthesis of 2,4-dichloro-6,7-difluoroquinazoline (B1387685) was achieved with an 88% yield by refluxing the corresponding dione with POCl₃ and N,N-dimethylaniline at 120°C for 7 hours. chemicalbook.com These examples highlight how careful control of reaction parameters leads to high-yielding and scalable laboratory-scale syntheses.

The following table summarizes reaction conditions and yields for analogous fluoro-substituted 2,4-dichloroquinazolines, illustrating the parameters involved in yield optimization.

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-Diethylaniline | Reflux | Overnight | 94% | nih.gov |

| 6,7-Difluoro-1H-quinazoline-2,4-dione | POCl₃, N,N-Dimethylaniline | 120°C | 7 hours | 88% | chemicalbook.com |

| 6,7-Dimethoxy quinazolin-2,4-diones | POCl₃, N,N-Dimethylaniline | Reflux | 5 hours | Not specified |

Chemical Reactivity and Derivatization of 2,4 Dichloro 6 Fluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-dichloro-6-fluoroquinazoline. This class of reactions involves the attack of a nucleophile on the electron-deficient quinazoline (B50416) ring, leading to the displacement of one of the chlorine atoms.

Regioselectivity and Site-Specific Functionalization at C2 and C4

A key feature of SNAr reactions on 2,4-dichloroquinazolines is their pronounced regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. stackexchange.comnih.govmdpi.com This preferential reactivity is attributed to the electronic properties of the quinazoline ring system. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to nucleophilic attack. nih.govmdpi.com

This inherent difference in reactivity allows for the selective, stepwise functionalization of the molecule. Under mild reaction conditions, nucleophiles will preferentially displace the C4-chloro group, leaving the C2-chloro group intact. stackexchange.com This enables the synthesis of 2-chloro-4-substituted quinazoline derivatives. Subsequent reaction under harsher conditions, such as elevated temperatures, can then be employed to substitute the remaining chlorine atom at the C2 position, providing access to 2,4-disubstituted quinazolines. stackexchange.com

The table below summarizes the typical regioselectivity observed in the SNAr reactions of 2,4-dichloroquinazolines.

| Position | Relative Reactivity | Typical Reaction Conditions for Substitution |

| C4 | High | Mild (e.g., lower temperatures, shorter reaction times) |

| C2 | Low | Harsh (e.g., higher temperatures, longer reaction times) |

This predictable regioselectivity is a cornerstone of synthetic strategies involving 2,4-dichloroquinazoline (B46505) precursors, enabling the controlled introduction of different functional groups at specific positions on the quinazoline core. nih.govmdpi.com

Impact of Fluorine Substitution on Reactivity

The activating or deactivating influence of a fluorine substituent in nucleophilic aromatic substitution can be complex. While an ortho-fluorine can have a variable activating effect, a para-fluorine is often slightly deactivating, and a meta-fluorine is activating. scispace.com In the context of this compound, the fluorine at the 6-position is meta to the C4-chloro and para to the C2-chloro group. Its precise impact on the relative reactivity of the two chloro substituents requires specific experimental and computational analysis for this particular molecule. However, it is established that the electron-withdrawing properties of fluorine generally facilitate nucleophilic substitution at the 4-position during the chlorination of 6-fluoroquinazolin-4(3H)-one.

Amination Reactions

Amination, the reaction with amine nucleophiles, is a widely employed and well-documented SNAr reaction for 2,4-dichloroquinazoline precursors, including the 6-fluoro derivative. nih.govmdpi.com These reactions are fundamental in the synthesis of various biologically active 4-aminoquinazoline derivatives. mdpi.com

Consistent with the general principles of regioselectivity, amination reactions typically occur preferentially at the C4 position. nih.govmdpi.com A diverse range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, have been successfully used to displace the C4-chloro group, yielding the corresponding 2-chloro-4-amino-6-fluoroquinazoline derivatives. mdpi.com

The reaction conditions for amination can be varied, with different solvents, temperatures, and reaction times being reported in the literature. nih.govmdpi.com For example, reactions can be carried out by heating the this compound with the desired amine in a suitable solvent, such as an alcohol or a polar aprotic solvent like 1,4-dioxane. acs.org In some instances, the use of a base, such as triethylamine, may be employed to neutralize the hydrogen chloride generated during the reaction. google.com

The following table provides examples of amination reactions on 2,4-dichloroquinazoline precursors.

| Amine Nucleophile | Product Type | Reference |

| Primary Aliphatic Amines | 2-Chloro-4-(alkylamino)quinazolines | mdpi.com |

| Secondary Aliphatic Amines | 2-Chloro-4-(dialkylamino)quinazolines | mdpi.com |

| Anilines | 2-Chloro-4-(arylamino)quinazolines | mdpi.com |

| Benzylamines | 2-Chloro-4-(benzylamino)quinazolines | mdpi.com |

| Aqueous Ammonia | 2-Amino-4-chloroquinazolines | acs.org |

The resulting 2-chloro-4-amino-6-fluoroquinazolines can serve as versatile intermediates for further derivatization, either by nucleophilic substitution of the remaining C2-chloro group or through other transformations. nih.govmdpi.com

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a key method for introducing aryl or heteroaryl substituents onto the quinazoline core. researchgate.net In the case of this compound, the reactivity of the two chlorine atoms can be differentiated.

While the C4-chloro is more susceptible to nucleophilic substitution, the C2-chloro can be selectively targeted in some palladium-catalyzed couplings. However, the C(4)-Cl bond of di- and tri-halogenated quinazolines has been found to be more reactive in some metal-catalyzed cross-coupling reactions than the C(2)-Cl bond. researchgate.net The outcome can be influenced by the specific catalyst system and reaction conditions. For instance, in some cases, the Suzuki-Miyaura reaction on 6-bromo-2,4-dichloroquinazoline (B10380) can lead to the formation of diarylated products, indicating that both halogens can be substituted. nih.gov

Sequential and one-pot chemoselective double Suzuki-Miyaura coupling strategies have been developed for disubstituted pyrido[2,3-b]indoles, suggesting that similar approaches could be applicable to this compound for the synthesis of unsymmetrically disubstituted derivatives. researchgate.net

Other Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies are instrumental in forging new carbon-carbon bonds at the C2 and C4 positions of the quinazoline nucleus. These include the Sonogashira, Heck, and Negishi reactions. nih.gov

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, has been shown to proceed with high regioselectivity on dihalogenated quinazolines. nih.gov For 2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline, Sonogashira coupling with a stoichiometric amount of a terminal alkyne leads to the exclusive replacement of the C4-chloro atom. nih.govresearchgate.net This increased reactivity of the C4 position is attributed to the alpha-nitrogen effect. nih.govresearchgate.net

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another valuable tool for C-C bond formation. wikipedia.org While specific examples for this compound are not as prevalent in the provided context, the general applicability of the Heck reaction to heteroaryl chlorides suggests its potential for derivatizing this scaffold. organic-chemistry.orgsigmaaldrich.com

The Negishi reaction , which utilizes an organozinc reagent, has been employed for the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.gov For example, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with tert-butylmagnesium chloride in the presence of a copper(I) iodide catalyst selectively afforded the 4-substituted product, again highlighting the enhanced reactivity of the C4 position. nih.gov

The table below summarizes various cross-coupling reactions and their typical regioselectivity on dihalogenated quinazolines.

| Cross-Coupling Reaction | Reagent Type | Typical Site of Reaction |

| Suzuki-Miyaura | Organoboron | C4 or C2 (condition dependent) |

| Sonogashira | Terminal Alkyne | C4 |

| Heck | Alkene | C4 or C2 (condition dependent) |

| Negishi | Organozinc | C4 |

These transition-metal-catalyzed reactions significantly broaden the scope of accessible derivatives from this compound, enabling the introduction of a wide variety of carbon-based substituents.

Reductive Transformations

Reductive processes involving this compound primarily target the halogen substituents. The ability to selectively remove one or more of these halogens is crucial for creating specific derivatives and further functionalizing the quinazoline core.

The two chlorine atoms on the this compound scaffold exhibit different levels of reactivity, which can be exploited for selective reduction. The chlorine atom at the C4 position is notably more labile and susceptible to removal under specific reductive conditions compared to the chlorine at the C2 position. thieme-connect.de This differential reactivity is a key feature in the synthetic utility of haloquinazolines.

Research on analogous compounds, such as 2,4-dichloro-7-fluoroquinazoline, has demonstrated that the selective reduction of the C4-chloro group can be achieved with high efficiency. jst.go.jp The use of zinc powder in a suitable solvent system allows for the preferential removal of the C4-chlorine, yielding the corresponding 2-chloro-7-fluoroquinazoline (B1321232) in high yield. jst.go.jp This method highlights a practical approach for the regioselective dehalogenation of dichlorofluoroquinazolines.

Table 1: Selective Reduction of a Dichlorofluoroquinazoline Analogue

| Starting Material | Reagent | Product | Position of Reduction | Reference |

|---|

Catalytic hydrogenation is another method employed for the dehalogenation of chloroquinazolines. thieme-connect.de Using catalysts like palladium on charcoal (Pd/C), a chloro group can be reductively cleaved. However, careful control of the reaction conditions, such as hydrogen pressure and reaction time, is essential. Over-reduction can lead to the saturation of the 3,4-double bond in the pyrimidine (B1678525) ring, resulting in the formation of an undesired 3,4-dihydroquinazoline derivative. thieme-connect.de This underscores the need for precise methodology when using catalytic hydrogenation for selective dehalogenation.

Formation of Complex Molecular Architectures and Hybrid Systems

This compound is a highly effective scaffold for the synthesis of complex molecular structures and hybrid molecules. Its utility stems from the sequential, regioselective substitution of its two chlorine atoms with various nucleophiles. The greater reactivity of the C4-chloro atom allows for a stepwise approach to building elaborate molecular frameworks. thieme-connect.de

This step-wise derivatization is a common strategy for creating novel compounds with potential biological activity. For instance, this compound can be reacted with a nucleophile, which will preferentially displace the C4-chlorine, leaving the C2-chlorine intact for a subsequent, different substitution reaction. This process has been used to synthesize druglike small molecules. In one example, reaction with an amine nucleophile initially forms a monochloro intermediate, which is then further reacted with a second amine to yield a complex final product. nih.gov

Similarly, the scaffold has been used to create derivatives by reacting it with amino acid esters. In a documented synthesis, this compound was treated with L-alanine methyl ester hydrochloride in the presence of a base. rsc.org This reaction leads to the formation of a new carbon-nitrogen bond at one of the chloro-substituted positions, incorporating the amino acid moiety into the quinazoline structure and paving the way for peptide-like architectures or other complex systems.

The synthesis of these complex molecules demonstrates the role of this compound as a core building block for creating hybrid systems, where the quinazoline unit is linked to other distinct chemical entities, such as amino acids or heterocyclic systems. rsc.orgresearchgate.net This approach is fundamental in medicinal chemistry for developing molecules that can interact with multiple biological targets or possess enhanced pharmacological properties.

Table 2: Synthesis of Complex Molecules from this compound

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

|---|---|---|---|---|

| This compound | 2,3-Dihydrobenzo[b] rsc.orgCurrent time information in Bangalore, IN.dioxin-6-amine | Complex diamino-quinazoline derivative | RNA-targeting small molecule | nih.gov |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

2,4-Dichloro-6-fluoroquinazoline as a Core Building Block

The unique structural features of this compound, including the presence of multiple reactive sites, make it an ideal precursor for constructing a variety of heterocyclic compounds. cymitquimica.com The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the fluorine atom at the C6 position can modulate the electronic properties and biological activity of the resulting derivatives. cymitquimica.commdpi.com

The reactivity of this compound facilitates its use as a scaffold for generating diverse heterocyclic libraries. nih.gov Medicinal chemists can systematically replace the chlorine atoms with different amines, alcohols, or other nucleophiles to create a large number of structurally varied compounds. nih.gov This approach is instrumental in exploring the chemical space around the quinazoline (B50416) core to identify molecules with desired biological activities. For instance, a library of N2-phenylquinazoline-2,4-diamine derivatives was synthesized to explore analogues that could disrupt the r(CCUG)12–MBNL1 complex, which is implicated in Myotonic Dystrophy Type 2. nih.gov The synthesis started from 2,4-dichloroquinazoline (B46505) analogues, including the 6-fluoro derivative, and involved a selective reaction with 3-aminopropan-1-ol followed by the introduction of various aniline (B41778) moieties. nih.gov This systematic approach allows for the efficient generation of numerous derivatives for biological screening.

This compound is a key intermediate in the synthesis of a range of biologically active quinazoline derivatives. mdpi.comnih.gov Its utility has been demonstrated in the preparation of compounds targeting various diseases.

One notable application is in the synthesis of A₂A adenosine (B11128) receptor (A₂AAR) antagonists. mdpi.com Starting from this compound, a series of novel 2-aminoquinazoline (B112073) derivatives were synthesized. mdpi.com The synthetic route involved the selective substitution of the chlorine atoms to introduce different amine-containing side chains, ultimately leading to compounds with high affinity and antagonist activity at the human A₂AAR. mdpi.com

In another example, this compound was used as a starting material in the synthesis of a small molecule that targets the expanded r(CCUG) repeats responsible for Myotonic Dystrophy Type 2 (DM2). nih.gov The synthesis involved a stepwise substitution of the two chlorine atoms to build the final, more complex molecule that demonstrated the ability to specifically bind to and promote the degradation of the toxic RNA repeats. nih.gov

Furthermore, the related compound, 2,4-dichloro-7-fluoroquinazoline, is synthesized from 7-fluoroquinazoline-2,4-diol, which itself is an important intermediate for EGFR inhibitors. scispace.comnih.gov This highlights the general importance of dichlorofluoroquinazolines as precursors to medicinally relevant compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR studies have provided crucial insights into how different substituents and their positions on the quinazoline core influence biological activity. mdpi.commdpi.com

The modification of substituents on the quinazoline scaffold is a key strategy for improving the biological profiles of drug candidates. nih.govijnrd.org SAR studies on quinazoline derivatives have revealed that the nature and position of substituents can significantly impact their pharmacological activity. mdpi.com

In the development of A₂A adenosine receptor antagonists derived from this compound, SAR studies focused on substitutions at the C2, C4, C6, and C7 positions. mdpi.com It was found that introducing substituents such as aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline at the C2 position maintained high binding affinity while improving solubility. researchgate.net The study also explored the impact of different groups at the C6 position, starting from the 6-fluoro derivative, indicating the importance of this position in modulating activity. mdpi.com

Another study on pyrazolo[1,5-a]quinazolines as mGlu₂ and mGlu₃ receptor modulators showed that substitutions on the quinazoline ring influence potency. nih.gov While this study did not start directly from this compound, the findings on how different substituents on the quinazoline core affect receptor activity are relevant to the broader class of compounds. For example, the presence of a 4-fluorophenyl group at one position led to compounds with retained or modestly increased potencies. nih.gov

The following table summarizes SAR findings for various quinazoline derivatives, illustrating the effect of different substituents on biological activity.

| Scaffold/Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 2-Aminoquinazolines (A₂A Antagonists) | Introduction of hindered tertiary amines at C2 | Enhanced antagonist activity and solubility | mdpi.com |

| 2-Aminoquinazolines (A₂A Antagonists) | Substitution at C6- and C7-positions | Comprehensive SAR established | mdpi.com |

| Pyrazolo[1,5-a]quinazolines (mGlu₂/mGlu₃ NAMs) | 4-fluorophenyl group at R¹ | Retained or modestly increased potencies | nih.gov |

| 1,2,4-triazole containing quinazolines | Phenyl and trifluoro methyl at R¹ | Promising antifungal activity | ijnrd.org |

| Urea (B33335) and thiourea-based quinazolines | Fluoro-substituted thiourea (B124793) analogue | More potent than standard fluconazole (B54011) against C. albicans | ijnrd.org |

The position of substituents on the quinazoline ring, a concept known as positional isomerism, can have a profound impact on the biological activity of the resulting compounds. mdpi.com Even a minor shift in the location of a functional group can lead to significant changes in how the molecule interacts with its biological target.

Studies on 2,4-diaminoquinazolines have shown that the isomeric location of substituents at the C2 or C4 position affects their anti-Aβ aggregation activity, which is relevant to Alzheimer's disease. mdpi.com For instance, an N⁴-isomer with a 4-bromobenzyl substituent was the most potent inhibitor of Aβ40 aggregation, whereas the corresponding N²-isomer was the most potent inhibitor of Aβ42 accumulation. mdpi.com

The influence of the fluorine atom's position is also critical. A comparison of 6-fluoroquinazoline-2,4(1H,3H)-dione and 7-fluoroquinazoline-2,4(1H,3H)-dione, which are precursors to the respective dichloro-derivatives, shows differences in their chemical properties, which can translate to differences in the reactivity and biological activity of their derivatives. acs.org Research on the antimicrobial activity of quinazoline derivatives has also aimed to study the effect of positional isomerism by varying the substitution patterns on the quinazoline ring. researchgate.net

The table below highlights findings related to positional isomerism in quinazoline derivatives.

| Compound Series | Isomeric Variation | Influence on Biological Profile | Reference |

| 2,4-Diaminoquinazolines | N⁴-isomer vs. N²-isomer of benzyl (B1604629) substituent | N⁴-isomer showed better selectivity for Aβ40; N²-isomer showed better inhibition of Aβ42 accumulation. | mdpi.com |

| Fluoroquinazoline-2,4(1H,3H)-diones | 6-Fluoro vs. 7-Fluoro | Different chemical shifts observed in NMR, suggesting altered electronic environments. | acs.org |

| 2-Substituted quinazolin-4(3H)-ones | Substitution in the 2-position by tolyl or naphthyl radicals | Studied to understand the effect of positional isomerism on antimicrobial activity. | researchgate.net |

Mechanistic Investigations of Biological Activities

Understanding the mechanism of action of biologically active compounds is a critical aspect of drug development. For derivatives of fluorinated quinazolines, several studies have delved into their molecular mechanisms.

For instance, a series of novel fluorinated quinazolines were evaluated for their anticonvulsant activity. mdpi.com The most active compounds were subjected to a GABA enzymatic assay, which helped to elucidate their possible mechanism of action through interaction with the GABA-A receptor. mdpi.com Molecular docking studies further supported these findings by predicting the binding modes of these compounds within the receptor. mdpi.com

In the context of cancer research, a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor. nih.govnih.gov Further investigations revealed that this compound induced apoptosis and arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.govresearchgate.net

Another study focused on a small molecule derived from this compound that targets the toxic r(CCUG) repeats in Myotonic Dystrophy Type 2. nih.gov Mechanistic studies showed that this compound facilitates the degradation of the pathogenic RNA through the cell's own RNA quality control pathways. nih.gov

These examples demonstrate that derivatives originating from the this compound scaffold can exert their biological effects through diverse and specific molecular mechanisms.

Target Identification and Validation for Quinazoline-Based Compounds

This compound is a key building block for developing potent and selective ligands aimed at a variety of biological targets implicated in numerous diseases. Its derivatives have been instrumental in the identification and validation of these targets for therapeutic intervention.

The quinazoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. nih.govtandfonline.com The 4-anilinoquinazoline (B1210976) structure is a promising chemical moiety for dual inhibition of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). tandfonline.com Compounds derived from quinazoline precursors can block the ATP-binding site of these kinases, which in turn suppresses the unregulated intracellular signaling that drives tumor growth. tandfonline.com

While direct inhibitory data for this compound is not the focus, its role as a precursor is paramount. For instance, the related compound 2,4-dichloro-6-nitroquinazoline (B1315312) is used as an intermediate to synthesize potent EGFR-TK inhibitors. tandfonline.com The synthetic strategy often involves reacting the dichlorinated quinazoline with various anilines to generate libraries of potential inhibitors, which are then screened for activity against cancer cell lines. tandfonline.combwise.kr This approach allows researchers to explore the structure-activity relationship (SAR) and optimize compounds for higher potency and selectivity.

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for cancer and neurodegenerative diseases. nih.govresearchgate.net Antagonists of the A2AR are of particular interest. Recent research has highlighted the 2-aminoquinazoline structure as a promising scaffold for designing new A2AR antagonists. nih.gov

In a notable study, this compound was used as the starting material to synthesize a series of novel 2-aminoquinazoline derivatives. nih.gov By reacting it with various amines, researchers developed compounds with high affinity and antagonist activity at the human A2A receptor (hA2AR). nih.govresearchgate.net One such derivative, compound 5m , demonstrated a high affinity for hA2AR with a Ki value of 5 nM and showed antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.govresearchgate.net Further modifications aimed at improving solubility while maintaining potent antagonist activity were also successful, demonstrating the value of the initial scaffold. nih.govresearchgate.net

Table 1: Activity of A2A Receptor Antagonists Derived from this compound

| Compound | Substituent Group | hA2AR Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, µM) |

|---|---|---|---|

| 5m | Varies | 5 | 6 |

| 9x | Aminopentylpiperidine | 21 | 9 |

| 10d | 4-[(piperidin-1-yl)methyl]aniline | 15 | 5 |

Data sourced from a study on novel quinazoline derivatives as A2A adenosine receptor antagonists. nih.govresearchgate.net

The SNM1A nuclease is a critical enzyme in the DNA interstrand crosslink (ICL) repair pathway, making it a viable target for cancer therapy. biorxiv.org Inhibiting SNM1A can sensitize cancer cells to DNA-damaging chemotherapy agents. Small molecule inhibitors have been developed to validate SNM1A as a cancer target. rsc.org

In the synthesis of these inhibitors, this compound served as a key precursor. rsc.org It was reacted with L-alanine methyl ester hydrochloride in the first step of a multi-step synthesis to produce compounds evaluated for their ability to inhibit SNM1A's exonuclease activity. rsc.org The resulting compounds were tested in fluorescence-based nuclease assays, with some showing inhibitory concentrations (IC50) in the low micromolar range, thereby validating this therapeutic strategy. rsc.org

Certain genetic disorders, such as myotonic dystrophy type 2 (DM2), are caused by the expansion of specific RNA repeats. In DM2, an expanded r(CCUG) repeat is the culprit. A promising therapeutic approach involves using small molecules that can bind to these toxic RNA repeats and promote their degradation. nih.gov

A druglike small molecule designed for this purpose was synthesized using this compound as a starting reagent. nih.gov The synthesis involved a sequential substitution reaction, first with 3-aminopropan-1-ol, followed by reaction with 2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-amine to yield the final, active compound. nih.gov This molecule was shown to target the r(CCUG) repeats, illustrating the application of the quinazoline scaffold in addressing diseases driven by aberrant RNA structures. nih.gov

Cellular Pathway Perturbation Studies

The development of compounds from this compound allows for detailed studies into how these molecules perturb cellular pathways. When a quinazoline-based inhibitor binds to its target, it initiates a cascade of downstream effects that can be monitored to understand the drug's mechanism of action and its impact on cell fate.

EGFR Inhibition Pathways : Inhibitors derived from the quinazoline scaffold that target EGFR block its activation, thereby disrupting critical downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This leads to reduced cell proliferation and an increase in apoptosis (programmed cell death). tandfonline.com

A2A Receptor Pathway : Antagonists of the A2A receptor prevent the natural ligand, adenosine, from binding. The activation of A2A receptors normally leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). nih.gov By blocking this, quinazoline-based antagonists can modulate neurotransmitter release and immune responses, which is relevant for treating neurodegenerative diseases and cancer. nih.gov

DNA Repair Pathway : Inhibitors of SNM1A disrupt the cell's ability to repair DNA crosslinks. rsc.org This perturbation is particularly effective in cancer cells, which often have a high reliance on specific DNA repair pathways to survive the stress of rapid proliferation and to resist chemotherapy.

These perturbation studies are essential for validating that a drug candidate works as intended and for identifying potential off-target effects or new therapeutic opportunities.

Computational Approaches in Drug Design

The design of novel therapeutic agents based on the this compound scaffold is increasingly guided by computational methods. These approaches accelerate the drug discovery process by predicting the properties of virtual compounds before they are synthesized.

Molecular Modeling and Docking : Computational models are used to predict how a designed molecule will bind to its target protein. For A2A receptor antagonists, docking studies were used to predict the binding mode of new compounds within the receptor's active site, helping to explain their structure-activity relationships. researchgate.net Similarly, for EGFR inhibitors, modeling helps to understand how different substitutions on the quinazoline ring can enhance binding to the kinase's ATP pocket. tandfonline.com

ADMET Prediction : Machine learning and computational models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. vulcanchem.com This helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles. nih.gov

Generative Models : Advanced AI-driven generative models, such as LAMBDAZERO, can design novel, synthesizable, and drug-like inhibitors from scratch. arxiv.org These models can explore a vast chemical space to identify new scaffolds, including quinazoline-based structures, that are optimized for binding to a specific target like soluble epoxide hydrolase (sEH). arxiv.org

These computational tools allow for a more rational design process, saving time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Preclinical Research on Derivative Efficacy

Derivatives synthesized from the this compound scaffold have demonstrated significant in vitro cytotoxic activity against a variety of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Studies have shown that novel fluoroquinazolinone derivatives exhibit potent anticancer activity, in some cases surpassing that of established reference drugs like Gefitinib and Erlotinib. scispace.comresearchgate.net For instance, certain derivatives displayed broad-spectrum activity against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MBA-231 (triple-negative). scispace.com One study found that a derivative, compound 6 , showed an IC₅₀ value of 0.35 µM against the MCF-7 cell line, which was more potent than the reference drug Gefitinib (IC₅₀ = 0.97 µM). scispace.com Another derivative, 10e , was highly active against the MDA-MBA-231 cell line with an IC₅₀ of 0.28 µM, compared to Gefitinib's 1.30 µM. scispace.com

Similarly, research on 6-bromo-quinazoline derivatives, which share the key halogen substitution at position 6, identified compounds with potent activity against MCF-7 and colon cancer (SW480) cell lines. nih.gov The most active compound in that series, 8a , had an IC₅₀ of 15.85 µM against MCF-7 cells and demonstrated favorable selectivity, being significantly less toxic to normal MRC-5 cell lines (IC₅₀ = 84.20 µM). nih.gov

Cytotoxic Activity (IC₅₀, µM) of Fluoroquinazoline Derivatives

| Compound | MCF-7 (Breast) | MDA-MBA-231 (Breast) | Reference Drug | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Compound 6 | 0.35 ± 0.01 | 1.33 ± 0.04 | Gefitinib | 0.97 ± 0.02 (MCF-7) | scispace.com |

| Compound 10d | 0.89 ± 0.02 | 0.38 ± 0.01 | Gefitinib | 1.30 ± 0.04 (MDA-MB-231) | scispace.com |

| Compound 10e | 3.79 ± 0.11 | 0.28 ± 0.02 | Gefitinib | 1.30 ± 0.04 (MDA-MB-231) | scispace.com |

| Derivative G | 0.44 ± 0.01 | - | Erlotinib | 1.14 ± 0.04 (MCF-7) | researchgate.net |

Multidrug resistance (MDR) is a major impediment to successful chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. nih.gov A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. nih.govacs.org

Research has indicated that certain quinazoline derivatives have the potential to modulate the function of these ABC transporters, thereby acting as MDR reversal agents. researchgate.netresearchgate.net By inhibiting the efflux pump, these derivatives can restore or enhance the intracellular concentration of co-administered anticancer drugs, resensitizing resistant cancer cells to treatment. For example, studies on spiroindoline quinazolinediones investigated their ability to reverse P-gp-mediated MDR. researchgate.net The effectiveness of these compounds was evaluated by measuring their ability to increase the accumulation of Rhodamine 123 (a P-gp substrate) in the MDR cancer cell line MES-SA/DX5. researchgate.net Several derivatives were found to be significant P-gp inhibitors, with one compound lowering the IC₅₀ value of doxorubicin (B1662922) by a factor of 10.1, indicating a potent reversal of resistance. researchgate.net This line of research suggests that fluoroquinazoline-based scaffolds could be developed into dual-function agents that possess intrinsic cytotoxic activity while also combating drug resistance.

The anticancer effects of many quinazoline derivatives are rooted in their ability to act as antagonists at specific enzyme receptors, particularly receptor tyrosine kinases (RTKs) that are crucial for cell growth and proliferation. nih.gov The pharmacological characterization of this antagonism involves quantifying the inhibitory potency of the compounds against their target enzymes.

Derivatives of the 6-fluoroquinazoline (B579947) scaffold have been extensively characterized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. scispace.com EGFR is a key RTK, and its aberrant activation is a hallmark of many cancers. The antagonistic activity of these compounds is determined through enzyme inhibition assays. For instance, the most active cytotoxic compounds from one study were further tested for their direct inhibitory activity against the EGFR tyrosine kinase (EGFR-TK). scispace.com The results showed that these derivatives displayed significant EGFR-TK inhibition, with IC₅₀ values in the nanomolar range, confirming that their cytotoxic effect is mediated, at least in part, by blocking EGFR signaling. scispace.com

This characterization as receptor antagonists is crucial, as it confirms the mechanism of action and allows for the development of highly selective inhibitors, which can lead to more effective and less toxic cancer therapies. nih.gov

Advanced Analytical and Structural Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,4-Dichloro-6-fluoroquinazoline. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools that provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the specific arrangement of hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms on the benzene (B151609) ring portion of the quinazoline (B50416). In one study, the spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), showing a complex multiplet for the aromatic protons. mdpi.comnih.gov Another analysis in deuterated chloroform (B151607) (CDCl₃) resolved these protons into distinct signals, including two doublets of doublets and a multiplet, with specific coupling constants that help assign their positions. clockss.org

| ¹H NMR Data for this compound | | :--- | :--- | | Parameter | Value | | Nucleus | ¹H | | Solvent | DMSO-d₆ | | Frequency | 300 MHz | | Chemical Shift (δ ppm) | 8.15 (m, 1H), 8.08 (m, 2H) | | Source | mdpi.comnih.gov | | Solvent | CDCl₃ | | Frequency | 400 MHz | | Chemical Shift (δ ppm) | 8.03 (dd, J = 9.2, 4.8 Hz, 1H), 7.87 (dd, J = 8.0, 2.8 Hz, 1H), 7.79–7.70 (m, 1H) | | Source | clockss.org |

¹³C NMR: The ¹³C NMR spectrum is particularly informative, identifying all carbon atoms in the molecule. clockss.org The spectrum shows characteristic splitting patterns (doublets) for carbon atoms that are coupled to the nearby fluorine atom, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine. clockss.org This provides definitive evidence for the position of the fluorine substituent. clockss.org

| ¹³C NMR Data for this compound | | :--- | :--- | | Parameter | Value | | Nucleus | ¹³C | | Solvent | CDCl₃ | | Frequency | 100 MHz | | Chemical Shifts (δ ppm) | 163.0 (d, J = 6 Hz), 161.1 (d, J = 252 Hz), 154.5 (d, J = 3 Hz), 149.2 (s), 130.7 (d, J = 9 Hz), 126.4 (d, J = 26 Hz), 123.1 (d, J = 10 Hz), 109.7 (d, J = 24 Hz) | | Source | clockss.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound, Electrospray Ionization (ESI) is a common technique. mdpi.comnih.govamazonaws.com The analysis typically shows two major peaks for the protonated molecule [M+H]⁺ at m/z 217 and 219. mdpi.comnih.gov This distinctive pattern is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), confirming the presence of two chlorine atoms in the structure. mdpi.comnih.gov

| Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Calculated m/z [M+H]⁺ | 217 | | Found m/z [M+H]⁺ | 217, 219 | | Source | mdpi.comnih.govamazonaws.com |

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. It provides unambiguous proof of a compound's constitution and conformation.

While the crystal structure for the isomeric compound 2,4-Dichloro-7-fluoroquinazoline has been solved and analyzed in detail, showing a planar molecule with π–π stacking interactions, specific crystallographic data for this compound was not available in the reviewed literature. jst.go.jpnih.goviucr.org A crystallographic study of the 6-fluoro isomer would be expected to confirm the planarity of the quinazoline ring system and reveal how the molecules pack in the crystal lattice, potentially through similar π–π stacking or other non-covalent interactions influenced by the positions of the halogen substituents.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. They are also vital for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. In research where this compound was used as an intermediate, the purity of derivatives was confirmed to be greater than 95% by analytical HPLC. nih.gov A typical setup involves a C18 column with a gradient elution system, such as methanol (B129727) and water. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a synthesis in real-time. rochester.eduscispace.comuiowa.edu During the synthesis of dichloro-fluoroquinazoline derivatives, a small sample of the reaction mixture is spotted on a TLC plate alongside the starting material. scispace.comyoutube.com As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot for the product appears, allowing the chemist to determine when the reaction is complete. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov It is used not only to confirm the presence and molecular weight of this compound in a reaction mixture but also to assess its purity by separating it from other components. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinazoline (B50416) derivatives, including the precursor 2,4-Dichloro-6-fluoroquinazoline, has traditionally involved methods that may utilize harsh reagents and generate significant waste. The future of its synthesis is geared towards the principles of green chemistry, aiming to enhance sustainability, reduce environmental impact, and improve efficiency. bohrium.commagnusconferences.com

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation offers rapid heating and can significantly reduce reaction times compared to conventional refluxing methods. tandfonline.comresearchgate.net This technique is being explored for various steps in quinazoline synthesis, potentially leading to higher yields and cleaner reaction profiles. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. researchgate.netmdpi.com Developing one-pot MCRs for quinazoline derivatives is a major goal to streamline synthesis. mdpi.com

Use of Greener Solvents and Catalysts: Research is moving away from volatile organic solvents towards more environmentally benign options like water or deep eutectic solvents (DES). tandfonline.com Furthermore, the development of reusable and non-toxic catalysts, such as metal nanoparticles or enzyme-based systems, is a key focus to replace traditional, more hazardous catalysts. bohrium.commdpi.com For instance, copper-catalyzed methodologies are being refined for their efficiency in forming the quinazoline core. mdpi.comorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Quinazoline Derivatives

| Feature | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DES), Ionic Liquids |

| Catalysts | Homogeneous metal catalysts, strong acids/bases | Reusable heterogeneous catalysts, nanocatalysts, biocatalysts |

| Efficiency | Often multi-step, lower atom economy | One-pot reactions, Multicomponent Reactions (MCRs), higher yields |

| Waste | Higher generation of hazardous waste | Reduced waste (higher E-factor), easier purification |

Development of Next-Generation Quinazoline-Based Therapeutics

This compound is a pivotal building block for creating advanced therapeutic agents, particularly kinase inhibitors for cancer treatment. The dichloro- functionality is key, as the chlorine at the C4 position is significantly more reactive than the one at the C2 position. This allows for regioselective nucleophilic aromatic substitution (SNAr), where the C4-chlorine can be replaced first, followed by a separate reaction at the C2 position, enabling the synthesis of diverse 2,4-disubstituted quinazolines. nih.govmdpi.com

Future development focuses on:

Dual and Multi-Target Kinase Inhibitors: Many cancers develop resistance to drugs that target a single kinase. Derivatives of this compound are being used to develop inhibitors that can simultaneously target multiple tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). amazonaws.comekb.eg This multi-target approach can lead to a more potent and durable antitumor response. amazonaws.com

Overcoming Drug Resistance: Researchers are designing novel quinazoline structures to inhibit mutated forms of kinases that are resistant to first- and second-generation drugs. By modifying the substituents on the quinazoline core, new compounds can be created that fit into the altered binding sites of these resistant enzymes.

Enhanced Specificity and Potency: The goal is to create compounds with high affinity for their target kinases while minimizing off-target effects. The strategic placement of substituents, guided by computational modeling, allows for the fine-tuning of the molecule's interaction with the target protein, enhancing both potency and selectivity. nih.gov

Investigation of New Biological Targets and Disease Indications

While the quinazoline scaffold is well-established in oncology, its therapeutic potential is far broader. Researchers are actively investigating derivatives of precursors like this compound for a variety of other diseases and biological targets. wisdomlib.orgresearchgate.net

Emerging areas of investigation include:

Neurodegenerative Diseases: Certain quinazoline derivatives are being explored for conditions like Alzheimer's disease. mdpi.comresearchgate.net

Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of quinazoline compounds make them candidates for treating conditions such as arthritis. wisdomlib.org

Infectious Diseases: The scaffold has shown promise in the development of new antibacterial, antifungal, antiviral, and antimalarial agents, which is crucial in an era of growing antimicrobial resistance. magnusconferences.comwisdomlib.orgnih.gov

Immunotherapy: Recent studies have explored quinazoline derivatives as small-molecule inhibitors of immune checkpoint proteins like PD-L1, offering a novel approach to cancer immunotherapy. nih.gov

Metabolic Disorders: The potential of quinazoline derivatives as antidiabetic agents is another active area of research, with some compounds showing inhibitory activity against enzymes like alpha-glucosidase. wisdomlib.org

Table 2: Expanded Therapeutic Targets for Quinazoline Derivatives

| Therapeutic Area | Potential Biological Target(s) | Disease Indication(s) |

|---|---|---|

| Oncology | EGFR, VEGFR-2, PD-L1, CDKs, PI3K | Lung Cancer, Breast Cancer, Colon Cancer amazonaws.comekb.egnih.gov |

| Neurology | Acetylcholinesterase (AChE) | Alzheimer's Disease mdpi.comresearchgate.net |

| Infectious Disease | Bacterial & Fungal Enzymes, Viral Proteins | Bacterial Infections, Malaria, Tuberculosis magnusconferences.comwisdomlib.orgmdpi.com |

| Inflammation | Cyclooxygenase (COX) | Arthritis, Inflammatory Conditions wisdomlib.org |

| Metabolic Disease | Alpha-glucosidase | Diabetes wisdomlib.org |

Advanced Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and predicting their properties before synthesis. For quinazoline derivatives, these methods accelerate the discovery process and reduce costs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. tandfonline.com These models correlate the structural features of quinazoline derivatives with their biological activity, providing insights into which modifications are likely to enhance potency. tandfonline.com A robust QSAR model can have high predictive power, as indicated by strong correlation coefficients (R²) and cross-validation coefficients (Q²). tandfonline.comnih.gov

Molecular Docking: This technique simulates the binding of a quinazoline derivative into the active site of a target protein, such as a kinase. researchgate.netnih.gov It helps to predict the binding affinity and orientation of the molecule, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the binding interaction. nih.govtandfonline.com This method can confirm the stability of docked poses and provide a more accurate estimation of binding free energies, offering deeper insight than static docking models alone. nih.gov

These computational studies provide a powerful feedback loop for medicinal chemists, guiding the design of next-generation therapeutics derived from the this compound scaffold for a wide range of diseases.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。